molecular formula C21H20N2O3S B2616803 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1448036-71-2

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2616803
CAS No.: 1448036-71-2
M. Wt: 380.46
InChI Key: NUHVSALATVUZMR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a compound that has shown potential in the treatment of various diseases Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Given the potential effects on cell cycle progression and protein synthesis , it is likely that this compound affects pathways related to these processes. The downstream effects could include changes in cell growth and proliferation.

Result of Action

Based on the potential effects on cell cycle progression and protein synthesis , it is likely that this compound could lead to changes in cell growth and proliferation.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is unique due to its combination of indole and naphthalene sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-23-14-18(17-10-4-5-11-19(17)23)20(24)13-22-27(25,26)21-12-6-8-15-7-2-3-9-16(15)21/h2-12,14,20,22,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVSALATVUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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